Cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester
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Overview
Description
Cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with a methyl group and substituted with a 2-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The 2-oxopropyl group can be introduced through a subsequent reaction involving the appropriate ketone and a suitable reagent for alkylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways. For example, the ester group can undergo hydrolysis, releasing the active acid form, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, which lacks the ester and 2-oxopropyl groups.
Methyl cyclohexanecarboxylate: Similar to the target compound but without the 2-oxopropyl substitution.
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Another ester derivative with an ethyl group instead of a methyl group.
Uniqueness
Cyclohexanecarboxylic acid, 1-(2-oxopropyl)-, methyl ester is unique due to the presence of both the ester and 2-oxopropyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
75436-61-2 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 1-(2-oxopropyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-9(12)8-11(10(13)14-2)6-4-3-5-7-11/h3-8H2,1-2H3 |
InChI Key |
LUKOLQPGNXWNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CCCCC1)C(=O)OC |
Origin of Product |
United States |
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